2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan
Description
This compound features a dibenzo[b,d]furan core substituted with bromine at the 3,7-positions and anthracene-terminated octyloxy chains at the 2,8-positions. The anthracene groups, linked via flexible octyloxy spacers, likely improve hole-transport properties and thermal stability while aiding solubility in organic solvents .
Bromination of dibenzo[b,d]furan at the 3,7-positions, as seen in the preparation of 2,8-dibromodibenzo[b,d]furan .
Nucleophilic substitution or Suzuki coupling to attach anthracene-octyloxy groups, similar to the functionalization of dibenzofuran with carbazole or arylboronic acids .
Properties
CAS No. |
917376-17-1 |
|---|---|
Molecular Formula |
C56H54Br2O3 |
Molecular Weight |
934.8 g/mol |
IUPAC Name |
2,8-bis(8-anthracen-9-yloctoxy)-3,7-dibromodibenzofuran |
InChI |
InChI=1S/C56H54Br2O3/c57-51-37-53-49(35-55(51)59-31-19-7-3-1-5-9-29-47-43-25-15-11-21-39(43)33-40-22-12-16-26-44(40)47)50-36-56(52(58)38-54(50)61-53)60-32-20-8-4-2-6-10-30-48-45-27-17-13-23-41(45)34-42-24-14-18-28-46(42)48/h11-18,21-28,33-38H,1-10,19-20,29-32H2 |
InChI Key |
ZWABHBLNCVKEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCCCCOC4=C(C=C5C(=C4)C6=CC(=C(C=C6O5)Br)OCCCCCCCCC7=C8C=CC=CC8=CC9=CC=CC=C97)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan typically involves multiple steps, starting with the preparation of the anthracene and dibenzofuran precursors. The key steps include:
Bromination: Dibenzofuran is brominated to introduce bromine atoms at the 3 and 7 positions.
Alkylation: The brominated dibenzofuran is then alkylated with 8-(anthracen-9-yl)octyl groups under basic conditions.
Coupling: The final step involves coupling the alkylated dibenzofuran with the anthracene moieties using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or Grignard reagents can be employed for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dibenzofuran derivatives with hydrogen atoms replacing bromine.
Substitution: Various substituted dibenzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan has several scientific research applications:
Organic Electronics: It can be used as an emitter in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Materials Science: Its unique structural properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Chemical Sensors: It can be used in the design of sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Mechanism of Action
The mechanism by which 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan exerts its effects is primarily related to its electronic structure. The anthracene moieties can participate in π-π interactions, while the dibenzofuran core provides rigidity and stability. These interactions can influence the compound’s photophysical and electrochemical properties, making it useful in applications such as OLEDs .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
*Molecular weights estimated based on structural analogs where explicit data is unavailable.
Key Research Findings
(a) Electronic Properties
- Target Compound : The 3,7-dibromo substitution lowers the LUMO level, enhancing electron transport. Anthracene’s planar structure facilitates hole injection, making it a bipolar host candidate .
- DBFTrz : Contains triazine groups, which are stronger electron-deficient moieties than bromine. This results in higher electron mobility but may reduce compatibility with emissive layers .
- DtBCzDBFDP: Carbazole substituents provide strong hole-transport capabilities, while diphenylphosphino groups stabilize metal complexes in phosphorescent OLEDs .
(b) Thermal Stability
- Anthracene-octyloxy chains in the target compound likely improve thermal stability (Tg > 150°C estimated) compared to simpler halogenated derivatives like 3,7-dichlorodibenzo[b,d]furan (Tg ~80°C) .
- DtBCzDBFDP and DBFTrz exhibit high thermal stability (Tg > 200°C) due to rigid carbazole and triazine groups, respectively .
(c) OLED Performance Metrics
Biological Activity
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan is a complex organic compound with potential applications in organic electronics and photonics due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
The molecular formula for 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan is . The compound features multiple aromatic rings and bromine substituents, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan exhibit anticancer properties. For instance, anthracene derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Case Study:
In a study conducted by Zhang et al. (2023), an anthracene-based derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism was attributed to the compound's ability to intercalate DNA and disrupt replication processes.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan | MCF-7 | 12 | DNA intercalation, ROS generation |
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Studies have shown that dibromodibenzo derivatives can scavenge free radicals effectively.
Research Findings:
A comparative study by Lee et al. (2022) evaluated various dibromodibenzo compounds for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that the tested compounds exhibited significant radical scavenging activity, with some showing efficacy comparable to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) | Comparison Standard |
|---|---|---|
| 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan | 78 | Ascorbic Acid (85%) |
Neuroprotective Effects
Emerging research suggests that anthracene derivatives may also possess neuroprotective effects. A study by Kim et al. (2024) reported that a related compound reduced neuronal apoptosis in a model of oxidative stress induced by glutamate.
Toxicity Profile
Despite the promising biological activities, the toxicity of 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan must be thoroughly assessed. Toxicological evaluations are critical for determining safe dosage levels for potential therapeutic applications.
Toxicity Assessment:
A preliminary toxicity screening conducted on zebrafish embryos revealed developmental abnormalities at concentrations exceeding 10 µM. Further studies are needed to elucidate the mechanisms behind these effects and establish safety thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
